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Compound of Interest

Compound Name: 4-Bromo-5-phenyloxazole

Cat. No.: B592006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 4-Bromo-5-
phenyloxazole and its derivatives. By presenting key experimental data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry

(MS), this document aims to facilitate the structural elucidation and characterization of this

important class of heterocyclic compounds.

Introduction
4-Bromo-5-phenyloxazole and its analogues are of significant interest in medicinal chemistry

and materials science due to their diverse biological activities and potential applications in

organic electronics. A thorough understanding of their spectroscopic characteristics is

fundamental for synthesis, quality control, and the interpretation of structure-activity

relationships. This guide summarizes and compares the spectral data of several key

derivatives, providing a valuable resource for researchers in the field.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Bromo-5-phenyloxazole and

a selection of its derivatives. The data for the parent compound is inferred from closely related

structures, while the data for the derivatives is compiled from published literature.[1]

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d6)
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Compound Ar-H (ppm) Phenyl-H (ppm)
Other Protons
(ppm)

4-Bromo-5-

phenyloxazole

(Predicted)

7.90-7.30 (m) 7.90-7.30 (m) -

4-Bromo-5-(4-

bromophenyl)-2-

phenyloxazole

8.09-8.08 (m, 2H),

7.97 (d, J=8.5Hz, 2H),

7.79 (d, J=8.5 Hz, 2H)

7.60-7.58 (m, 3H) -

4-Bromo-2-(4-

chlorophenyl)-5-

phenyloxazole

7.92-7.88 (m, 4H) 7.38-7.33 (m, 5H) -

4-Bromo-5-(4-

chlorophenyl)-2-(4-

methoxyphenyl)oxazol

e

8.03-8.00 (m, 4H),

7.64 (d, J = 8.5 Hz,

2H)

7.13 (d, J = 8.5 Hz,

2H)
3.85 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d6)
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Compound C=N (ppm)
Oxazole C
(ppm)

Aromatic C
(ppm)

Other C (ppm)

4-Bromo-5-

phenyloxazole

(Predicted)

~160
~145, ~127,

~112
132-125 -

4-Bromo-5-(4-

bromophenyl)-2-

phenyloxazole

159.9
144.9, 122.5,

113.2, 110.9

132.2, 131.6,

129.3, 127.1,

126.3

-

4-Bromo-2-(4-

chlorophenyl)-5-

phenyloxazole

162.7 150.0, 116.6

140.2, 136.2,

133.5, 133.4,

133.2, 131.9,

131.0, 130.2,

129.2, 128.5

-

4-Bromo-5-(4-

chlorophenyl)-2-

(4-

methoxyphenyl)o

xazole

161.7, 159.9
144.0, 117.9,

112.8

133.3, 129.1,

128.1, 126.5,

126.2, 125.2,

114.6

55.4 (-OCH₃)

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)
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Compound C=N Stretch
C=C Stretch
(Aromatic)

C-O-C Stretch
(Oxazole)

C-Br Stretch

4-Bromo-5-

phenyloxazole

(Predicted)

~1610 ~1500-1400 ~1070 ~680

4-Bromo-5-(4-

bromophenyl)-2-

phenyloxazole

1547 1478, 1447 1077 684

4-Bromo-2-(4-

chlorophenyl)-5-

phenyloxazole

1598 1477 1081 665

4-Bromo-5-(4-

chlorophenyl)-2-

(4-

methoxyphenyl)o

xazole

1608 1492, 1461 1055 685

Table 4: UV-Visible and Mass Spectrometry Data
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Compound λmax (nm)
Molecular
Formula

Calculated
Mass [M+H]⁺

Found Mass
[M+H]⁺

4-Bromo-5-

phenyloxazole
~330-350 C₉H₆BrNO 223.9654 -

4-Bromo-5-(4-

bromophenyl)-2-

phenyloxazole

343 C₁₅H₉Br₂NO 377.9129 377.9123

4-Bromo-2-(4-

chlorophenyl)-5-

phenyloxazole

331 C₁₅H₉BrClNO 333.9632 -

4-Bromo-5-(4-

chlorophenyl)-2-

(4-

methoxyphenyl)o

xazole

- C₁₆H₁₁BrClNO₂ 363.9738 363.9758

Experimental Workflow and Methodologies
The characterization of 4-Bromo-5-phenyloxazole and its derivatives follows a logical

spectroscopic workflow to ensure accurate structural elucidation.
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Caption: Workflow for the spectroscopic characterization of organic compounds.

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5-

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as

an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a high

signal-to-noise ratio. For ¹³C NMR, spectra were recorded with proton decoupling. Chemical

shifts are reported in parts per million (ppm) relative to TMS.
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2. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was mixed with potassium bromide

(KBr) and pressed into a thin pellet.

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹. A background

spectrum of a pure KBr pellet was subtracted from the sample spectrum.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Solutions of the compounds were prepared in a suitable solvent (e.g.,

ethanol or acetonitrile) at a concentration of approximately 10⁻⁵ M.

Instrumentation: UV-Vis absorption spectra were recorded on a double-beam

spectrophotometer.

Data Acquisition: The absorbance was measured over a wavelength range of 200-800 nm.

The wavelength of maximum absorption (λmax) was determined.

4. Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra (HRMS) were obtained using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

Data Acquisition: Samples were introduced into the mass spectrometer via direct infusion.

The instrument was operated in positive ion mode to observe the [M+H]⁺ ions. The

measured mass-to-charge ratios (m/z) were compared with the calculated values for the

expected molecular formulas.

Discussion of Spectroscopic Trends
¹H NMR: The aromatic protons of the phenyl and substituted phenyl rings typically appear in

the downfield region (7.0-8.5 ppm). The chemical shifts are influenced by the electronic

nature of the substituents. Electron-withdrawing groups (e.g., -Br, -Cl) tend to shift the
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signals of nearby protons to higher ppm values, while electron-donating groups (e.g., -OCH₃)

cause an upfield shift.

¹³C NMR: The carbon atoms of the oxazole ring and the aromatic rings resonate in the range

of 110-165 ppm. The position of the C=N carbon is typically around 160 ppm. Substituent

effects are also evident in the ¹³C NMR spectra, providing valuable information about the

electronic environment of the carbon atoms.

IR Spectroscopy: The IR spectra of these compounds are characterized by strong absorption

bands corresponding to the C=N stretching of the oxazole ring (around 1600 cm⁻¹) and the

C=C stretching of the aromatic rings (1500-1400 cm⁻¹). The C-O-C stretching of the oxazole

ring is typically observed in the 1100-1050 cm⁻¹ region. The presence of a C-Br bond is

indicated by a band in the lower frequency region (around 700-650 cm⁻¹).

UV-Vis Spectroscopy: The UV-Vis spectra of these conjugated systems exhibit absorption

maxima in the range of 330-370 nm, corresponding to π-π* electronic transitions.[1] The

position of the λmax is sensitive to the extent of conjugation and the nature of the

substituents on the aromatic rings.

Mass Spectrometry: The mass spectra of brominated compounds are characterized by the

presence of isotopic peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1

ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive pattern is a

key diagnostic feature for identifying bromine-containing molecules.

Conclusion
This guide provides a comparative overview of the key spectroscopic features of 4-Bromo-5-
phenyloxazole and its derivatives. The presented data and experimental protocols serve as a

valuable resource for the identification, characterization, and further investigation of this class

of compounds. The observed spectroscopic trends are consistent with the principles of

structure-property relationships and can aid in the rational design of new oxazole-based

molecules with desired chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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